molecular formula C10H10O4 B13570004 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one

Cat. No.: B13570004
M. Wt: 194.18 g/mol
InChI Key: YQEXQDXAWYKWPE-NSCUHMNNSA-N
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Description

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one is a phenolic enone compound characterized by a conjugated α,β-unsaturated ketone (but-3-en-2-one) linked to a 2,3,4-trihydroxyphenyl moiety. This structure confers unique electronic properties due to the resonance stabilization of the enone system and the hydrogen-bonding capacity of the three adjacent hydroxyl groups. The compound has been isolated from natural sources, such as the marine sponge Iotrochota sp., where it exists in the E-isomeric form .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(E)-4-(2,3,4-trihydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H10O4/c1-6(11)2-3-7-4-5-8(12)10(14)9(7)13/h2-5,12-14H,1H3/b3-2+

InChI Key

YQEXQDXAWYKWPE-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C(=C(C=C1)O)O)O

Canonical SMILES

CC(=O)C=CC1=C(C(=C(C=C1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,4-trihydroxybenzaldehyde with a suitable enone precursor in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The biological and chemical behavior of 4-(2,3,4-trihydroxyphenyl)but-3-en-2-one is heavily influenced by its hydroxyl group arrangement. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Enone-Based Phenolic Compounds
Compound Name Substituents on Phenyl Ring Key Features Biological Activity/Properties Reference
This compound 2,3,4-trihydroxy High polarity, strong hydrogen bonding, resonance stabilization Antioxidant potential (inferred)
(E)-4-(3,4-Dihydroxyphenyl)but-3-en-2-one 3,4-dihydroxy Reduced hydroxylation decreases H-bonding capacity Isolated from marine sponges; activity N/A
4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one 2,3,4-trimethoxy Methoxy groups enhance lipophilicity; reduced antioxidant capacity Synthetic intermediate; biological data N/A
4-(3,4-Dichlorophenyl)-3-buten-2-one 3,4-dichloro Electron-withdrawing Cl groups increase electrophilicity of enone system Reactivity in chemical synthesis
(E)-4-(1R,2R,4R-trihydroxycyclohexyl)but-3-en-2-one Cyclohexyl trihydroxy Cyclohexyl ring alters steric and electronic profiles Antitumor activity (Ailanthus altissima)
Key Observations:
  • Hydroxyl vs. Methoxy groups, while increasing lipophilicity, reduce antioxidant efficacy .
  • Chlorinated Analogs: Chlorine substituents (e.g., 4-(3,4-dichlorophenyl)-3-buten-2-one) enhance electrophilicity, making the enone system more reactive in Michael addition reactions but may introduce toxicity concerns .
  • Cyclohexyl vs. Phenyl Moieties : Cyclohexyl derivatives (e.g., from Ailanthus altissima) demonstrate that steric bulk and conformational flexibility can modulate bioactivity, as seen in antitumor applications .

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